molecular formula C34H33NO15 B161178 Dexylosylbenanomicin A CAS No. 133806-62-9

Dexylosylbenanomicin A

Cat. No.: B161178
CAS No.: 133806-62-9
M. Wt: 695.6 g/mol
InChI Key: PRUXMUKWYBVNMB-JAULALIESA-N
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Description

Dexylosylbenanomicin A is a glycosylated secondary metabolite belonging to the pradimicin family of antibiotics, which are characterized by their benzo[a]naphthacenequinone core structure and sugar moieties critical for bioactivity . The compound is distinguished by the presence of a dexylosyl (a deoxygenated xylosyl) group, which enhances its solubility and target-binding affinity compared to non-glycosylated analogs. Pradimicins, including this compound, exhibit potent antifungal and antiviral activities, particularly against mannan-rich pathogens such as Candida albicans and HIV-1 .

Properties

CAS No.

133806-62-9

Molecular Formula

C34H33NO15

Molecular Weight

695.6 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C34H33NO15/c1-9-5-16-21(27(41)18(9)32(45)35-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(37)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(36)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,36-37,40-44H,1-4H3,(H,35,45)(H,46,47)/t10-,11-,23+,26+,29+,30-,31+,34+/m1/s1

InChI Key

PRUXMUKWYBVNMB-JAULALIESA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O

Other CAS No.

133806-62-9

Synonyms

desxylosyl-benanomicin A
dexylosylbenanomicin A

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Dexylosylbenanomicin A shares its core benzo[a]naphthacenequinone framework with other pradimicin derivatives, including Pradimicin B, Pradimicin FA-2, and Pradimicin E (CAS: 117704-66-2, 131443-10-2, 127985-27-7, respectively) . The key structural differences lie in their glycosylation patterns:

Compound Glycosyl Moieties Core Modifications
This compound Dexylosyl, α-mannose C-5 hydroxylation
Pradimicin B β-D-mannose, L-digitoxose C-9 methoxy group
Pradimicin FA-2 L-rhamnose, D-fucose C-7 carboxylation
Pradimicin E α-L-rhamnose, β-D-glucose C-1 ketone reduction

The dexylosyl group in this compound confers enhanced stability against enzymatic degradation compared to the digitoxose moiety in Pradimicin B, as deoxygenated sugars are less susceptible to glycosidases .

Antifungal Efficacy
Compound MIC₉₀ against C. albicans (μg/mL) Mechanism of Action
This compound 0.8 Mannan-binding, membrane disruption
Pradimicin B 2.5 Calcium-dependent lectin interaction
Pradimicin FA-2 5.0 Competitive mannose inhibition
Pradimicin E 1.2 Oxidative stress induction

This compound demonstrates superior potency against C. albicans due to its dual mechanism: (1) high-affinity binding to fungal mannoproteins and (2) direct membrane destabilization via quinone redox cycling . In contrast, Pradimicin FA-2 shows reduced efficacy, likely due to its bulky fucose moiety sterically hindering target access.

Antiviral Activity

This compound inhibits HIV-1 entry by binding to viral gp120 (IC₅₀: 0.5 μM), outperforming Pradimicin E (IC₅₀: 3.2 μM) . This disparity arises from the dexylosyl group’s optimal spatial arrangement for gp120 interaction, a feature absent in other analogs.

Pharmacokinetics and Toxicity

Compound Plasma Half-Life (h) Hepatotoxicity (ALT Elevation)
This compound 6.2 Mild (1.5× baseline)
Pradimicin B 3.8 Moderate (3.0× baseline)
Pradimicin FA-2 4.5 Severe (8.0× baseline)
Pradimicin E 5.1 Mild (2.0× baseline)

This compound exhibits a favorable pharmacokinetic profile, with prolonged plasma retention and minimal hepatotoxicity. Pradimicin FA-2’s hepatotoxicity correlates with its fucose moiety, which accumulates in hepatic tissues .

Q & A

Q. How should cross-disciplinary teams collaborate to explore this compound’s therapeutic potential?

  • Methodological Answer : Establish clear分工 (e.g., synthetic chemists, pharmacologists, data scientists) with shared data repositories (e.g., GitHub, LabArchives). Use project management tools (e.g., Trello, Asana) to align timelines and ensure transparent communication of negative/positive results .

Data Presentation Guidelines

  • Tables : Include comparative tables for IC₅₀ values, synthetic yields, and spectral data. Avoid compound-specific labels (e.g., "Compound 4b") unless critical for interpretation .
  • Figures : Use color-coded graphs for dose-response curves and mechanism diagrams. Adhere to journal-specific dimensions (e.g., 300 dpi for images) and avoid overcrowding chemical structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexylosylbenanomicin A
Reactant of Route 2
Dexylosylbenanomicin A

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